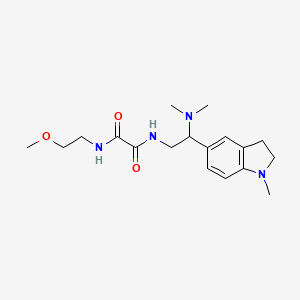
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-methoxyethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is a useful research compound. Its molecular formula is C18H28N4O3 and its molecular weight is 348.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
- Molecular Formula : C23H30N4O2
- Molecular Weight : Approximately 394.52 g/mol
The presence of an oxalamide functional group, along with a dimethylamino group and a 1-methylindolin-5-yl moiety, contributes to its unique chemical properties and potential pharmacological applications.
Biological Activity
Research indicates that compounds containing oxalamide structures exhibit a range of biological activities, including:
- Neurokinin Receptor Modulation : Preliminary studies suggest that this compound may interact with neurokinin receptors, which are involved in pain modulation and mood regulation .
- Anticancer Properties : The compound has shown promise in cancer biology, particularly in studies focusing on cell proliferation and apoptosis in various cancer cell lines.
- Antimicrobial Activity : Some related oxalamides have demonstrated antimicrobial properties, suggesting potential applications in treating infections .
The mechanism of action for this compound primarily involves its interaction with specific molecular targets, such as receptors and enzymes. The following points summarize its proposed mechanisms:
- Binding Affinity : Studies utilizing techniques like surface plasmon resonance indicate that the compound may exhibit significant binding affinities to neurokinin receptors .
- Inhibition of Cell Proliferation : Research has shown that the compound can inhibit the proliferation of certain cancer cell lines, potentially through pathways involving apoptosis .
- Neurotransmitter Interaction : The dimethylamino group suggests possible interactions with neurotransmitter systems, which could influence mood and pain perception .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds or derivatives:
| Study | Focus | Findings |
|---|---|---|
| Neurokinin Receptor Interaction | Demonstrated binding to NK1 and NK2 receptors, suggesting potential for pain management. | |
| Anticancer Activity | Showed inhibition of cell growth in breast cancer cell lines. | |
| Antimicrobial Properties | Exhibited activity against gram-positive bacteria. |
These findings highlight the compound's multifaceted biological activities and its potential therapeutic applications.
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of Indoline Intermediate : This is achieved through reduction reactions involving indole derivatives.
- Alkylation with Dimethylamino Group : The indoline intermediate is then alkylated with a dimethylamino ethyl halide under basic conditions.
- Formation of Oxalamide Linkage : Finally, the oxalamide functional group is formed through coupling reactions.
Each step requires careful control of conditions to ensure high yields and purity of the final product .
特性
IUPAC Name |
N'-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O3/c1-21(2)16(12-20-18(24)17(23)19-8-10-25-4)13-5-6-15-14(11-13)7-9-22(15)3/h5-6,11,16H,7-10,12H2,1-4H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDUNUCMKFOJQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCOC)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














